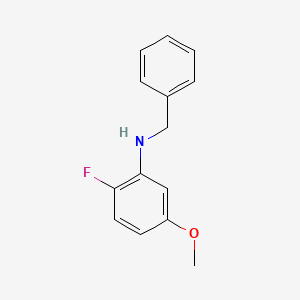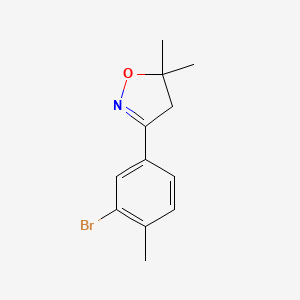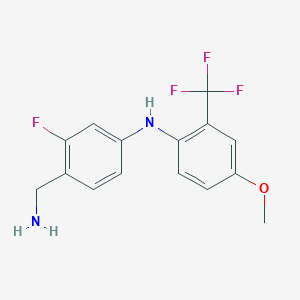
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide is an organic compound belonging to the amide class. It is characterized by the presence of a benzyl group, an isopropyl group, and a propenamide moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide can be synthesized through the reaction of benzylamine and isopropylamine with acryloyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. Continuous flow reactors may be used to ensure efficient mixing and heat management. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Benzyl carboxylic acid and isopropyl carboxylic acid.
Reduction: Benzylamine and isopropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and isopropyl groups contribute to the compound’s binding affinity and specificity. The propenamide moiety can undergo various transformations, influencing the compound’s biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isopropylacrylamide: Similar in structure but lacks the benzyl group.
N-benzylacrylamide: Similar but lacks the isopropyl group.
N-phenyl-N-isopropyl-2-propenamide: Similar but has a phenyl group instead of a benzyl group.
Uniqueness
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-benzyl-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
InChI-Schlüssel |
HYCVODLXIVNNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Aminoethyl)-4-[3-(phenoxy)propyl]piperazine](/img/structure/B8271967.png)




![5-[(1H-benzimidazol-2-ylthio)methyl]-2-pyridinamine](/img/structure/B8271998.png)

![2-[(2,5-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8272013.png)


